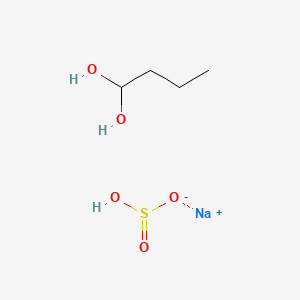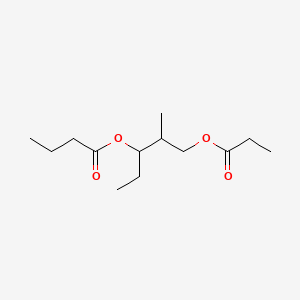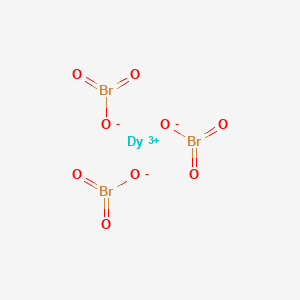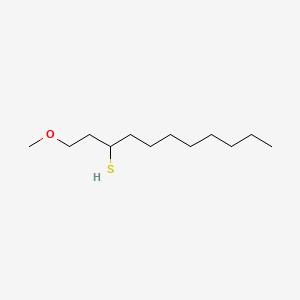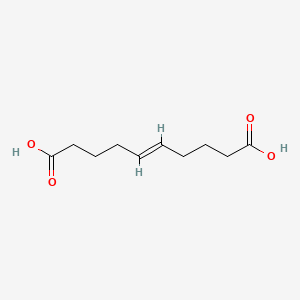
Benzenecarbothioamide, 4-methyl-N-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenecarbothioamide, 4-methyl-N-phenyl-, is an organic compound that belongs to the class of thioamides It is characterized by the presence of a benzene ring substituted with a carbothioamide group and a phenyl group at the nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzenecarbothioamide, 4-methyl-N-phenyl-, typically involves the reaction of 4-methylbenzenecarbothioamide with aniline under specific conditions. One common method includes the amidation reaction of isobutyryl acetate and aniline in the absence of a catalyst or with a trace amount of an organic base catalyst. The reaction is carried out by evaporating the alcohol generated during the reaction, followed by recycling the excess isobutyryl acetate to obtain high-purity Benzenecarbothioamide, 4-methyl-N-phenyl- directly .
Industrial Production Methods
Industrial production of this compound can be achieved through a similar synthetic route, with an emphasis on green chemistry principles. The process avoids the use of low-boiling-point volatile toxic organic solvents, making it environmentally friendly and suitable for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
Benzenecarbothioamide, 4-methyl-N-phenyl-, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thioamide group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring and the thioamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens and nucleophiles (e.g., amines, alcohols) are employed under various conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Benzenecarbothioamide, 4-methyl-N-phenyl-, has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to inhibit certain enzymes and proteins.
Industry: Utilized in the production of dyes, polymers, and other materials
Mécanisme D'action
The mechanism of action of Benzenecarbothioamide, 4-methyl-N-phenyl-, involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or by interacting with other critical regions of the enzyme. This inhibition can lead to various biological effects, including antimicrobial and anticancer activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiobenzamide: Similar structure but lacks the methyl group on the benzene ring.
Benzamide: Contains a carbonyl group instead of a thioamide group.
Phenylthiourea: Contains a thiourea group instead of a thioamide group.
Uniqueness
Benzenecarbothioamide, 4-methyl-N-phenyl-, is unique due to the presence of both a methyl group on the benzene ring and a phenyl group on the nitrogen atom. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
20199-06-8 |
|---|---|
Formule moléculaire |
C14H13NS |
Poids moléculaire |
227.33 g/mol |
Nom IUPAC |
4-methyl-N-phenylbenzenecarbothioamide |
InChI |
InChI=1S/C14H13NS/c1-11-7-9-12(10-8-11)14(16)15-13-5-3-2-4-6-13/h2-10H,1H3,(H,15,16) |
Clé InChI |
GODKPDAXQDHPDO-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C(=S)NC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


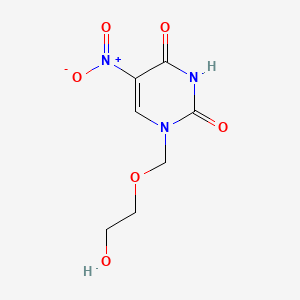
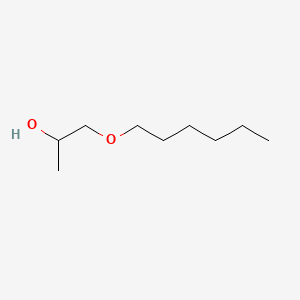
![2-[(4-Aminophenyl)methyl]-6-ethylaniline](/img/structure/B12659533.png)





